4-Isopropylbenzenesulfonyl chloride
Overview
Description
4-Isopropylbenzenesulfonyl chloride is a chemical compound with the molecular formula C9H11ClO2S . It is synthesized from isopropylbenzene via chlorosulfonation . This compound may be used to synthesize chlorosulfonyl-functionalized ATRP (Atom transfer radical polymerization) initiator and 4-isopropylbenzenethiol .
Synthesis Analysis
The synthesis of 4-Isopropylbenzenesulfonyl chloride involves the chlorosulfonation of isopropylbenzene . This process involves the reaction of isopropylbenzene with chlorosulfonic acid, resulting in the formation of 4-Isopropylbenzenesulfonyl chloride .Molecular Structure Analysis
The molecular structure of 4-Isopropylbenzenesulfonyl chloride consists of a benzene ring substituted with an isopropyl group and a sulfonyl chloride group . The molecular weight of this compound is 218.70 g/mol .Chemical Reactions Analysis
4-Isopropylbenzenesulfonyl chloride can participate in various chemical reactions due to the presence of the reactive sulfonyl chloride group . For instance, it can be used to synthesize chlorosulfonyl-functionalized ATRP initiators and 4-isopropylbenzenethiol .Physical And Chemical Properties Analysis
4-Isopropylbenzenesulfonyl chloride is a clear yellow to orange liquid . It has a density of 1.22 g/mL at 25 °C and a boiling point of 142°C at 5mmHg . The refractive index of this compound is 1.539 .Scientific Research Applications
1. Polymer Support Activation
4-Isopropylbenzenesulfonyl chloride, similar to 4-fluorobenzenesulfonyl chloride (fosyl chloride), is used for activating hydroxyl groups of polymeric carriers. This process aids in the covalent attachment of biological substances to solid supports like functionalized polystyrene microspheres or cellulose rods. Such activated supports can be used for therapeutic applications like bioselective separation of lymphocytes from blood or tumor cells from bone marrow (Chang et al., 1992).
2. Enhancement of Detection Responses in LC–MS
Derivatives of 4-Isopropylbenzenesulfonyl chloride, like 4-nitrobenzenesulfonyl chloride, have been found useful in enhancing detection responses of estrogens in liquid chromatography–mass spectrometry (LC–MS) when combined with derivatization. This facilitates more accurate quantification of estrogens in biological fluids, important for medical diagnosis (Higashi et al., 2006).
3. Solid-Phase Synthesis
In solid-phase synthesis, compounds related to 4-Isopropylbenzenesulfonyl chloride, like polymer-supported benzenesulfonamides from 2/4-nitrobenzenesulfonyl chloride, are key intermediates. These compounds facilitate chemical transformations and synthesis of diverse scaffolds, highlighting their significance in chemical space mining (Fülöpová & Soural, 2015).
4. Synthesis of Key Intermediates
4-Isopropylbenzenesulfonyl chloride is instrumental in synthesizing key intermediates like in the case of coenzyme Q10 synthesis. This demonstrates its role in complex biochemical syntheses and potential for large-scale applications (Mu et al., 2011).
5. Hydrolysis Studies
Studies of compounds like 4-aminobenzenesulfonyl chloride, closely related to 4-Isopropylbenzenesulfonyl chloride, provide insights into hydrolysis reactions and mechanisms. This is crucial for understanding the behavior of these compounds in various chemical processes (Cevasco et al., 2011).
Safety And Hazards
This compound is considered hazardous and can cause severe skin burns and eye damage . It is classified as having acute oral toxicity (Category 4), skin corrosion (Category 1B), and serious eye damage (Category 1) according to the 2012 OSHA Hazard Communication Standard . Contact with water liberates toxic gas .
properties
IUPAC Name |
4-propan-2-ylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETRNHJIXGITKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370552 | |
Record name | 4-Isopropylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylbenzenesulfonyl chloride | |
CAS RN |
54997-90-9 | |
Record name | 4-Isopropylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(propan-2-yl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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